3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoxaline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one typically involves the condensation of 2-acetylthiophene with 2-quinoxalinone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Quinoxalinone: Shares the quinoxaline core but lacks the thiophene moiety.
2-Acetylthiophene: Contains the thiophene ring but lacks the quinoxaline structure.
Pyrroloquinolin-2-ones: Similar heterocyclic compounds with potential biological activities.
Uniqueness
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is unique due to the combination of quinoxaline and thiophene moieties in its structure. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-1H-quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,17H,(H,16,18)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDMCQUSPJCQG-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=CS3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C(/C3=CC=CS3)\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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